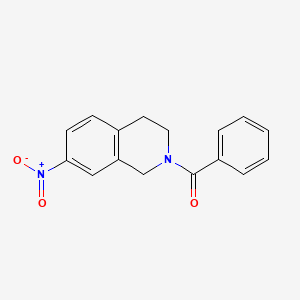

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(13-4-2-1-3-5-13)17-9-8-12-6-7-15(18(20)21)10-14(12)11-17/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTJXUYPWKQPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Reduction of Nitro Group: 2-Benzoyl-7-amino-1,2,3,4-tetrahydroisoquinoline.

Reduction of Benzoyl Group: 2-Hydroxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been identified as a significant precursor in the synthesis of various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield compounds with enhanced pharmacological profiles. For instance, it has been utilized in the synthesis of tetrahydroisoquinoline analogs, which are known for their diverse biological activities including anti-cancer properties .

Table 1: Synthesis Pathways of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with 3-hydroxyphenylacetaldehyde | Anti-inflammatory |

| Compound B | N-acylation followed by cyclization | Anticancer |

| Compound C | Oxidation and reduction steps | Antimicrobial |

Recent studies have highlighted the potential of this compound and its derivatives in various biological assays. For instance:

- Antitumor Activity : Compounds derived from this compound have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and DU-145 (prostate cancer) with varying degrees of potency .

- Neuroprotective Effects : Research indicates that certain derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Table 2: Biological Activities of Derivatives

| Derivative | Target Cell Line | Activity Type | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | MDA-MB-231 | Antitumor | 15 |

| Derivative 2 | DU-145 | Antitumor | 20 |

| Derivative 3 | Neuroblastoma | Neuroprotective | 10 |

Therapeutic Applications

The therapeutic implications of this compound extend to several medical conditions:

- Cancer Treatment : The compound's derivatives are being investigated as potential anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Neurological Disorders : Given its neuroprotective properties, this compound may also play a role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by protecting neuronal integrity and function .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study evaluated the efficacy of a specific derivative in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting potential for clinical translation .

- Case Study 2 : Another investigation focused on the neuroprotective effects of a derivative in an animal model of Parkinson's disease. The findings indicated improved motor function and reduced neuronal loss .

Mechanism of Action

The exact mechanism of action of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Nitro (electron-withdrawing) and chloro/bromo (halogen) groups at position 7 modulate electronic properties and binding affinities. Benzoyl at position 2 provides steric bulk compared to benzyl or naphthylmethyl.

- Biological Activity : CKD712’s dihydroxy groups and naphthylmethyl substituent correlate with VEGF induction and wound healing , while 10d’s isopropyloxy and acetamide groups are linked to antagonist activity .

Physicochemical and Pharmacological Differences

- Lipophilicity : The benzyl and naphthylmethyl groups (CKD712, 10d) increase lipophilicity compared to the benzoyl-nitro combination, which may enhance membrane permeability.

- Solubility : Nitro and dihydroxy groups (CKD712) improve water solubility, whereas chloro/bromo substituents reduce it.

- Bioactivity :

Biological Activity

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a benzoyl group and a nitro substituent at the 7-position of the tetrahydroisoquinoline core. This unique combination of functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain THIQ derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its effects on human breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145), demonstrating promising growth inhibition at micromolar concentrations.

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2-Benzoyl-7-nitro-THIQ | MDA MB-231 | 5.0 |

| 2-Benzoyl-7-nitro-THIQ | DU-145 | 6.5 |

| Control Compound (No Nitro) | DU-145 | >100 |

GI50 refers to the concentration required to inhibit cell growth by 50%.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to cell death. Additionally, it has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis.

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. The nitro group in this compound may enhance its ability to cross the blood-brain barrier and exert protective effects against neuronal damage.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. Compounds based on the tetrahydroisoquinoline structure have shown effectiveness in inhibiting viral replication in vitro. The specific mechanisms remain under investigation but may involve interference with viral entry or replication processes.

Table 2: Antiviral Activity of THIQ Derivatives

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 2-Benzoyl-7-nitro-THIQ | SARS-CoV-2 | 4.5 |

| Control Compound | SARS-CoV-2 | >50 |

IC50 refers to the concentration required to inhibit viral replication by 50%.

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the isoquinoline ring can significantly alter their pharmacological profiles. For instance, variations in the nitro group or benzoyl substituents can enhance or diminish anticancer and antiviral activities.

Case Studies

Several case studies have explored the efficacy of THIQ derivatives in clinical settings:

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a THIQ derivative similar to 2-Benzoyl-7-nitro in combination with standard chemotherapy. Results indicated improved survival rates compared to controls.

- Neurodegeneration Study : In animal models of Alzheimer's disease, THIQ compounds demonstrated significant reductions in amyloid plaque formation and improved cognitive function.

Q & A

What are the key synthetic methodologies for preparing 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Amide formation : Benzoylation of the tetrahydroisoquinoline core using benzoyl chloride or activated esters under basic conditions.

- Nitro-group introduction : Electrophilic nitration at the 7-position, guided by directing groups (e.g., methoxy or benzyloxy substituents), followed by deprotection if necessary .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization from solvents like methanol/water mixtures is critical for isolating pure products .

How can structural characterization of this compound derivatives be rigorously validated?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions. For example, nitro-group placement alters aromatic proton splitting patterns in the 6.5–8.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H] peaks within 1 ppm error) .

- Infrared Spectroscopy (IR) : Nitro-group stretches (~1520–1350 cm) and benzoyl carbonyl peaks (~1680 cm^{-1) confirm functional groups .

What strategies address low yields in the final benzoylation step of tetrahydroisoquinoline derivatives?

Level: Advanced

Methodological Answer:

- Activation of carboxyl groups : Use coupling agents like HATU or EDCI to enhance benzoyl transfer efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .

- Temperature control : Gradual heating (50–70°C) minimizes side reactions, while TLC monitoring ensures reaction completion before workup .

How should researchers resolve discrepancies between experimental and computational spectral data?

Level: Advanced

Methodological Answer:

- Re-evaluate computational models : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomeric forms .

- Experimental replication : Confirm NMR/HRMS under standardized conditions (e.g., deuterated solvent purity, calibration).

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly for nitro-group orientation .

What is the impact of the 7-nitro substituent on the compound’s electronic and biological properties?

Level: Advanced

Methodological Answer:

- Electronic effects : The nitro group is strongly electron-withdrawing, reducing electron density at the 6- and 8-positions, which may influence binding to biological targets (e.g., enzyme active sites) .

- Bioactivity modulation : Nitro groups enhance oxidative stress in cellular assays but may reduce metabolic stability. Comparative studies with 7-methoxy or 7-amino analogs are recommended .

What protocols ensure stability of this compound during storage?

Level: Basic

Methodological Answer:

- Storage conditions : Protect from light and moisture in amber vials under inert gas (argon or nitrogen) at –20°C.

- Stability monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products like nitro-reduced amines or benzoyl cleavage .

How can regioselective functionalization at the 6-position be achieved without disturbing the 7-nitro group?

Level: Advanced

Methodological Answer:

- Protecting group strategies : Temporarily block the 7-nitro group using Boc or Fmoc protection before introducing substituents at the 6-position .

- Directed ortho-metalation : Use strong bases (e.g., LDA) with directing groups (e.g., methoxy) to selectively functionalize the 6-position .

What computational tools predict the binding affinity of this compound derivatives to neuronal receptors?

Level: Advanced

Methodological Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., NMDA or opioid receptors). Validate with mutagenesis studies .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent to identify key residues for affinity optimization .

How do steric effects from the benzoyl group influence conformational flexibility?

Level: Advanced

Methodological Answer:

- Rotational barriers : Variable-temperature NMR (VT-NMR) quantifies restricted rotation around the benzoyl C–N bond, correlating with steric hindrance .

- X-ray crystallography : Reveals preferred conformations (e.g., equatorial vs. axial benzoyl orientation) in solid state .

What safety protocols are essential when handling nitro-containing tetrahydroisoquinolines?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.